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Executive Summary

Medullary thyroid carcinoma (MTC), a neuroendocrine tumor originating from the parafollicular
C-cells of the thyroid, presents a significant therapeutic challenge, particularly in its advanced
and metastatic stages. The cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor,
is overexpressed in over 90% of MTCs, making it a highly promising target for novel diagnostic
and therapeutic strategies.[1][2] This technical guide provides a comprehensive overview of
CCK2R as a therapeutic target in MTC, detailing its signaling pathways, preclinical evidence,
and the clinical translation of CCK2R-targeted agents. Particular focus is given to peptide
receptor radionuclide therapy (PRRT), a promising modality that utilizes radiolabeled peptides
to deliver cytotoxic radiation directly to tumor cells. This document is intended to serve as a
resource for researchers and drug development professionals in the field of oncology and
nuclear medicine.

The Cholecystokinin 2 Receptor (CCK2R) in
Medullary Thyroid Carcinoma

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b12433333?utm_src=pdf-interest
https://jnm.snmjournals.org/content/66/2/257
https://pmc.ncbi.nlm.nih.gov/articles/PMC6347971/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The CCK2R, also known as the gastrin receptor, is a key player in the pathophysiology of MTC.
Its endogenous ligands are the peptide hormones cholecystokinin (CCK) and gastrin. In MTC,
the activation of CCK2R by these ligands has been shown to promote cell proliferation and
stimulate the secretion of calcitonin, a key biomarker for MTC.[3][4][5] The high incidence of
CCK2R expression in MTC, including in early-stage tumors, underscores its potential as a
therapeutic target.[3][6] However, it has been observed that CCK2R expression may be lower
in advanced or metastasized tumors.[3][6]

CCKZ2R Signaling Pathways

Upon ligand binding, CCK2R, a G-protein coupled receptor, initiates a cascade of intracellular
signaling events that drive tumor growth and hormone secretion. The primary signaling
mechanism involves the coupling to Gaq and Gal2/13 proteins.

o Gag Pathway: Activation of the Gaqg subunit stimulates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:
inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This
cascade ultimately leads to the activation of downstream effectors that influence cell
proliferation, differentiation, and secretion.

« MAPK/ERK Pathway: The activation of the mitogen-activated protein kinase
(MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical downstream
consequence of CCK2R signaling and a major driver of cell proliferation.

o Other Associated Pathways: Research also points to the involvement of other signaling
pathways in CCK2R-mediated effects, including the Phosphoinositide 3-kinase (PI3K)/AKT
pathway and the JAK2/STAT3 pathway.
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CCK2R signaling pathways in MTC.
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Preclinical Development of CCK2R-Targeted Agents

The high expression of CCK2R in MTC has spurred the development of various targeting
agents, primarily peptide analogs of minigastrin and cholecystokinin. These peptides are often
coupled to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic
acid), to enable radiolabeling with diagnostic or therapeutic radionuclides.

Key Radiopharmaceuticals and Preclinical Data

Several radiolabeled CCK2R ligands have undergone extensive preclinical evaluation. The
following table summarizes key quantitative data for some of the most promising candidates.
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. Binding
Radiopha . . o Tumor .
. Peptide Radionuc  Affinity Animal Referenc
rmaceutic . Uptake
Analog lide(s) (IC50, Model e
al (%IDIg)
nM)
DOTA-
(DGlu)6-
A431-
[111In]In- Ala-Tyr- 9.24 £1.35
111In ~1.5 CCK2R [2]
CP0O4 Gly-Trp- (4h)
xenografts
Met-Asp-
Phe-NH2
DOTA-
DGlu-Ala-
[68Ga]Ga- Tyr-Gly- A431-
Subnanom
DOTA- Trp-(N- 68Ga >20 (1h) CCK2R [7]
olar range
MGS5 Me)Nle- xenografts
Asp-1-Nal-
NH2
DOTA-(d-
Glu)6-Ala-
Not A431-
[177Lu]Llu-  Tyr-Gly- o
177Lu explicitly ~7.5 (24h) CCK2R [8]
PP-F11N Trp-Nle-
stated xenografts
Asp-
PheNH2
[68Ga]Ga- Not
DOTA- o 19.63 AR42]
DOTA- 68Ga explicitly [9]
CCK-66 3.35 (2h) xenografts
CCK-66 stated
[68Ga]Ga- Dimeric Not
0
DOTA- CCK2R- o 26.13 AR42]
68Ga explicitly [9]
CCK2R- targeted 6.21 (2h) xenografts
) stated
dimer agent

Note: %ID/g denotes the percentage of injected dose per gram of tissue.
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Preclinical therapy studies have demonstrated the potential of CCK2R-targeted PRRT. For
instance, treatment with 225Ac-PP-F11N in a mouse model resulted in a dose-dependent
inhibition of tumor growth and extended survival.[8]

Click to download full resolution via product page

Workflow for preclinical development of CCK2R-targeted agents.

Clinical Translation and Patient Data

The promising preclinical results have led to the clinical investigation of several CCK2R-
targeted radiopharmaceuticals for both diagnostic imaging and PRRT in MTC patients.

Diagnhostic Imaging
PET/CT imaging with 68Ga-labeled CCK2R analogs, such as 68Ga-DOTA-MGS5 and 68Ga-
DOTA-CCK-66, has demonstrated the ability to visualize MTC lesions with high sensitivity.[5]

[10] Clinical studies have shown that these tracers can detect local recurrences, as well as
lymph node, liver, and bone metastases.[5]

Peptide Receptor Radionuclide Therapy (PRRT)

PRRT with B-emitting radionuclides like 177Lu and 90Y offers a targeted therapeutic approach.
An early pilot study using a 90Y-labeled minigastrin analog reported partial remission in 4 out of
8 patients with advanced MTC.[11] More recent studies are evaluating newer agents with
improved properties.

Clinical Dosimetry and Response Data

The following tables summarize key clinical data from studies involving CCK2R-targeted
radiopharmaceuticals.
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Table 1: Human Dosimetry Data for CCK2R-Targeted Radiopharmaceuticals

Absorbed
. . . Dose to
Radiopharmac  Effective Dose Critical .
] Critical Reference
eutical (mSvIMBQq) Organ(s)
Organ(s)
(mGy/MBq)
0.269 + 0.103
[68Ga]Ga-DOTA- Urinary Bladder, (Bladder), 0.098
0.030 + 0.006 [4]
CCK-66 Stomach +0.077
(Stomach)
Urinary Bladder, Not explicitly
[68Ga]Ga-DOTA- o
0.023 + 0.007 Stomach, stated in this [1]
MGS5 .
Kidneys format
[177Lu]Lu-PP- Not explicitly Stomach, 0.42 (Stomach), 6]
F11N stated Kidneys 0.11 (Kidneys)

Table 2: Clinical Response to CCK2R-Targeted PRRT in MTC
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Radiopharmac  Number of Response Noteworthy
. . o Reference
eutical Patients Rate Findings
Nephrotoxicity
50% Partial and bone
[90Y]Y-DTPA- o o
o ) Remission, 25% marrow toxicity [11]
Glul-minigastrin ) o
Stable Disease were limiting
factors.
Favorable
response in MTC
patients treated
[177Lu]Lu- )
62% Response with an SSTR-
DOTATATE 43 (MTC _
) Rate (RECIST targeting agent, [12]
(mixed MTC/NET  subgroup) S
1.1) highlighting the
cohort)

heterogeneity of
receptor

expression.

Key Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the context of

CCK2R research in MTC.

RT-PCR for CCK2R Expression

Objective: To detect and quantify CCK2R mRNA expression in MTC tissue and cell lines.

Methodology:

o RNA Extraction: Total RNA is extracted from fresh-frozen tumor tissue or cultured MTC cells

(e.g., TT cells) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the

manufacturer's instructions.

o CcDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse

transcriptase enzyme (e.g., SuperScript Il, Invitrogen) and oligo(dT) primers.
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PCR Amplification: The cDNA is then used as a template for PCR amplification using primers
specific for the human CCK2R gene. A housekeeping gene (e.g., GAPDH, B-actin) is also
amplified for normalization.

Analysis: The PCR products are visualized by agarose gel electrophoresis. For quantitative
RT-PCR (qRT-PCR), a fluorescent dye (e.g., SYBR Green) is used, and the amplification is
monitored in real-time. Relative expression levels are calculated using the AACt method.

Immunohistochemistry for CCK2R Protein Detection

Objective: To visualize the localization of CCK2R protein in MTC tissue sections.

Methodology:

Tissue Preparation: Formalin-fixed, paraffin-embedded MTC tissue sections (4-5 um) are
deparaffinized and rehydrated.

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a
retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C.

Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-
specific antibody binding is blocked with a protein block solution (e.g., serum-free protein
block).

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for
CCK2R.

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by
a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a chromogen
such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

Counterstaining and Mounting: The sections are counterstained with hematoxylin,
dehydrated, and mounted.

Radiopharmaceutical Preparation: 68Ga-Labeling of a
DOTA-Peptide
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Obijective: To radiolabel a DOTA-conjugated CCK2R peptide with Gallium-68 for PET imaging.
Methodology:
o Generator Elution:68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCI.

o Reaction Mixture Preparation: The DOTA-peptide is dissolved in a suitable buffer (e.qg.,
sodium acetate) to maintain the optimal pH for labeling (typically pH 3.5-4.5).

o Labeling Reaction: The 68Ga eluate is added to the peptide solution and incubated at an
elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).

e Quality Control: The radiochemical purity of the final product is determined by radio-thin-layer
chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

 Purification and Formulation: If necessary, the radiolabeled peptide is purified using a C18
Sep-Pak cartridge and formulated in a physiologically compatible solution for injection.

In Vivo Biodistribution Study
Objective: To determine the tissue distribution and tumor uptake of a radiolabeled CCK2R
ligand in an animal model of MTC.

Methodology:

e Animal Model: An MTC xenograft model is established by subcutaneously inoculating MTC
cells (e.g., TT cells) into immunocompromised mice (e.g., nude or SCID mice).

o Radiotracer Administration: Once the tumors reach a suitable size, the radiolabeled CCK2R
ligand is administered intravenously via the tail vein.

o Tissue Harvesting: At predefined time points post-injection (e.g., 1, 4, 24 hours), the animals
are euthanized, and various organs and tissues, including the tumor, blood, muscle, kidneys,
liver, and stomach, are collected.

o Radioactivity Measurement: The collected tissues are weighed, and the radioactivity in each
sample is measured using a gamma counter.
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o Data Analysis: The uptake in each tissue is expressed as the percentage of the injected dose
per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-
blood) are calculated to assess targeting efficacy.

Future Directions and Conclusion

The CCK2R remains a highly attractive target for the development of novel theranostics for
MTC. Future research will likely focus on:

» Development of New Ligands: Engineering of next-generation CCK2R ligands with improved
affinity, stability, and pharmacokinetic properties, including multimeric compounds.

o Combination Therapies: Investigating the synergistic effects of CCK2R-targeted PRRT with
other systemic therapies, such as tyrosine kinase inhibitors (TKIs) or immunotherapy.

» Alpha-Particle Therapy: Exploring the use of alpha-emitting radionuclides (e.g., 225Ac,
213Bi) for CCK2R-targeted therapy, which may offer higher cytotoxicity and efficacy,
particularly for micrometastases.

» Patient Stratification: Identifying biomarkers to better select MTC patients who are most likely
to benefit from CCK2R-targeted therapies.

In conclusion, the cholecystokinin 2 receptor is a validated and clinically relevant target in
medullary thyroid carcinoma. The ongoing development and clinical translation of CCK2R-
targeted radiopharmaceuticals hold significant promise for improving the diagnosis, staging,
and treatment of this challenging disease. This guide provides a foundational resource for the
scientific and clinical community to further advance this promising therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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